

# An In-depth Technical Guide to the NS004 Compound: Discovery and History

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## Compound of Interest

Compound Name: NS004

Cat. No.: B15584838

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This technical guide provides a comprehensive overview of the **NS004** compound, tailored for researchers, scientists, and drug development professionals. It delves into the discovery, history, and pharmacological profile of **NS004**, with a focus on its dual activity as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel and an inhibitor of mitochondrial function.

## Introduction and Chemical Properties

**NS004** is a substituted benzimidazolone derivative, identified as a small molecule modulator of ion channels. Its chemical and physical properties are summarized in the table below.

Property	Value
IUPAC Name	1-(5-chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
Synonyms	NS 004, NS-004
CAS Number	141797-92-4
Chemical Formula	C <sub>14</sub> H <sub>8</sub> ClF <sub>3</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	328.68 g/mol
Appearance	Solid powder

## Discovery and History

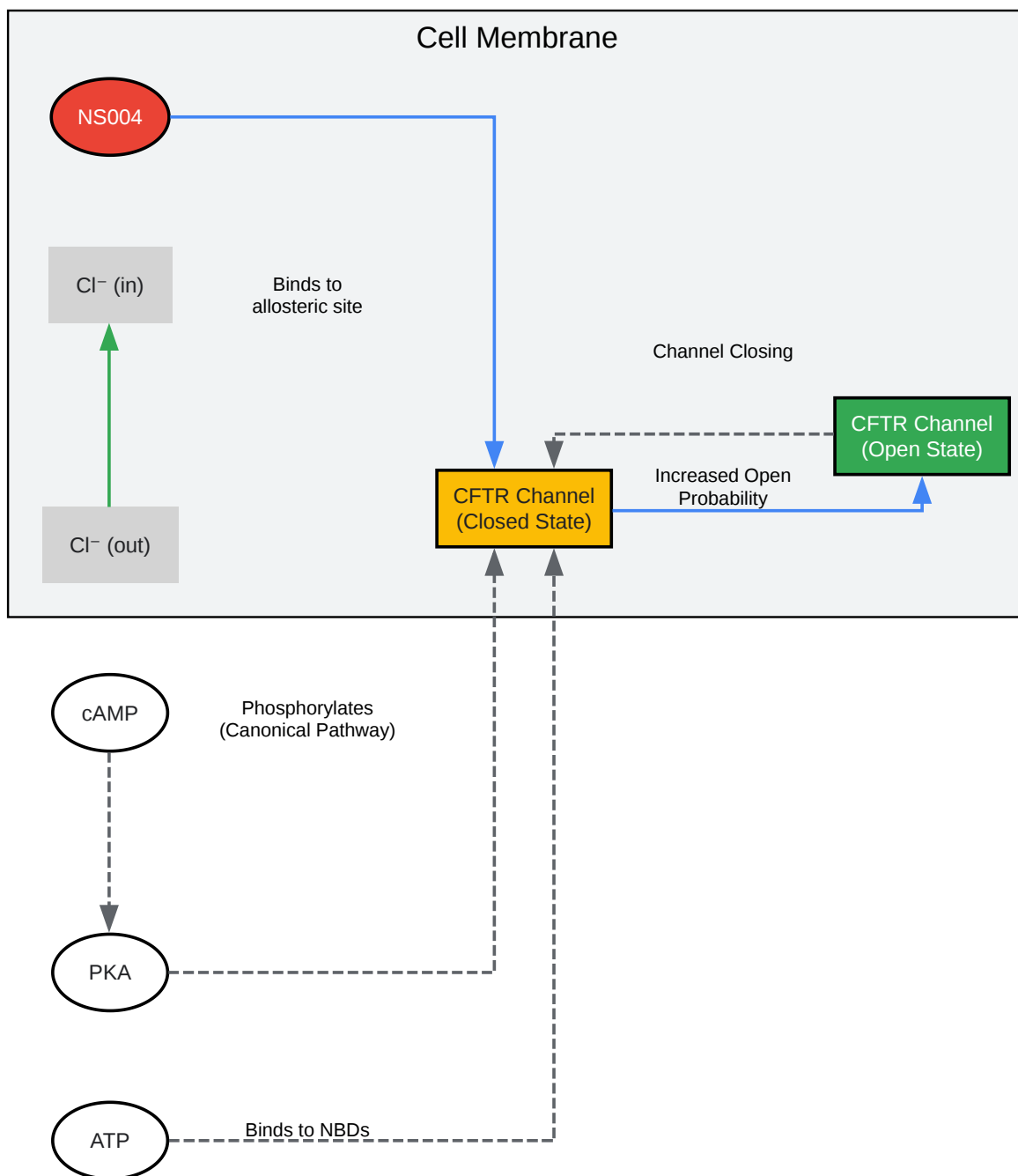
The exact initial synthesis and discovery of **NS004** are not prominently detailed in readily available literature, which often focuses on its pharmacological activities. However, research into benzimidazolone derivatives as modulators of ion channels was active in the 1990s and early 2000s. **NS004** emerged from these research efforts as a compound of interest due to its effects on both CFTR and large-conductance  $\text{Ca}^{2+}$ -activated potassium (BK) channels. Subsequent studies, particularly by Galietta and colleagues, extensively characterized its role as a CFTR potentiator, especially in the context of the G551D mutation in cystic fibrosis.

## Mechanism of Action: CFTR Potentiation

**NS004** is classified as a CFTR potentiator, a class of molecules that enhance the channel gating activity of the CFTR protein located at the cell surface. This action increases the flow of chloride ions through the channel, which is crucial for maintaining hydration of epithelial surfaces.

## Signaling Pathway

The potentiation of CFTR by **NS004** is independent of the cyclic AMP (cAMP) signaling pathway, which is the primary endogenous activation mechanism for CFTR. **NS004** appears to directly interact with the CFTR protein to increase its open probability. The precise binding site of **NS004** on the CFTR protein has not been definitively elucidated, but it is hypothesized to bind to a site that allosterically modulates the channel's gating machinery.



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**NS004** directly potentiates the CFTR channel, increasing its open probability.

## Quantitative Data

The potentiating effect of **NS004** has been quantified in various cellular models, particularly those expressing wild-type (wt) and G551D-mutated CFTR.

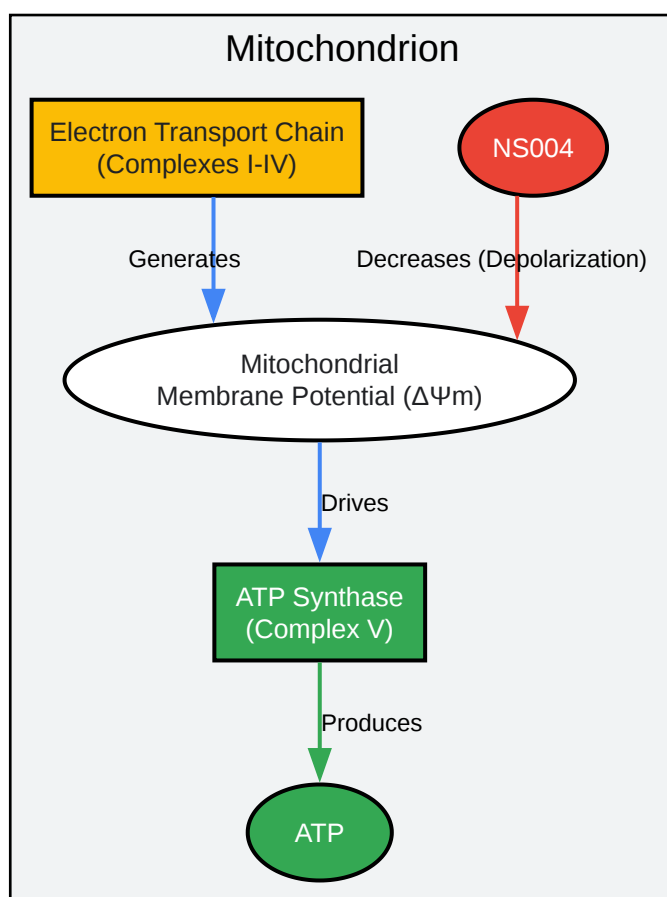
Cell Line/Mutation	Parameter	Value	Reference
CHO cells expressing wt-CFTR	EC <sub>50</sub> (Iodide Efflux)	~11 µM	[1]
CHO cells expressing G551D-CFTR (in the presence of 10 µM forskolin)	EC <sub>50</sub> (Iodide Efflux)	~1.5 µM	[1]

## Mechanism of Action: Mitochondrial Inhibition

In addition to its effects on CFTR, **NS004** has been shown to inhibit mitochondrial function. This off-target effect is an important consideration in its overall pharmacological profile.

## Signaling Pathway

**NS004** disrupts the mitochondrial membrane potential, a key component of oxidative phosphorylation. This depolarization leads to an inhibition of the mitochondrial respiratory chain and subsequent reduction in ATP synthesis. The precise complex of the electron transport chain that **NS004** inhibits has not been definitively identified.



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**NS004** decreases the mitochondrial membrane potential, inhibiting ATP synthesis.

## Quantitative Data

The inhibitory effect of **NS004** on mitochondrial function has been quantified in glioma cells.

Cell Line	Parameter	Value	Reference
Human glioma LN229 cells	EC <sub>50</sub> (Decrease in mitochondrial membrane potential)	5.4 ± 0.8 μM	

## Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of **NS004**.

## Iodide Efflux Assay for CFTR Function

This assay measures the rate of iodide efflux from cells, which is an indicator of CFTR channel activity.

- **Cell Culture:** Chinese Hamster Ovary (CHO) cells stably expressing either wild-type or G551D-CFTR are cultured to confluence on 96-well plates.
- **Iodide Loading:** Cells are incubated with a loading buffer containing sodium iodide (NaI) for 1 hour at 37°C.
- **Efflux Measurement:** The loading buffer is replaced with an iodide-free efflux buffer. Aliquots of the efflux buffer are collected at timed intervals.
- **Stimulation:** After a baseline efflux is established, the buffer is replaced with one containing the desired concentration of **NS004** and/or other stimulating agents (e.g., forskolin).
- **Quantification:** The iodide concentration in the collected aliquots is measured using an iodide-selective electrode. The rate of iodide efflux is calculated and plotted over time.
- **Data Analysis:** The peak rate of iodide efflux is determined, and dose-response curves are generated to calculate the EC<sub>50</sub> value of **NS004**.<sup>[1]</sup>

## Whole-Cell Patch-Clamp Electrophysiology for CFTR Activity

This technique allows for the direct measurement of chloride currents through CFTR channels in the cell membrane.

- **Cell Preparation:** CHO cells expressing the CFTR channel of interest are grown on glass coverslips.
- **Pipette Preparation:** Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an intracellular solution containing CsCl.

- **Whole-Cell Configuration:** A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
- **Voltage Clamp:** The cell is voltage-clamped at a holding potential of -50 mV. Voltage steps are applied to elicit currents.
- **Drug Application:** **NS004** and other compounds are applied to the cell via a perfusion system.
- **Data Acquisition and Analysis:** The resulting chloride currents are recorded and analyzed to determine the effect of **NS004** on channel conductance and gating properties.<sup>[1]</sup>

## Mitochondrial Membrane Potential Assay (JC-1)

This assay uses the fluorescent dye JC-1 to measure changes in the mitochondrial membrane potential.

- **Cell Culture:** Human glioma LN229 cells are cultured in 96-well plates.
- **Drug Treatment:** Cells are incubated with varying concentrations of **NS004** for a specified period.
- **JC-1 Staining:** The culture medium is replaced with a medium containing JC-1 dye (typically 2-10  $\mu$ M) and incubated for 15-30 minutes at 37°C.
- **Fluorescence Measurement:** The fluorescence is measured using a fluorescence plate reader or flow cytometer. In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence (~590 nm). In depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence (~530 nm).
- **Data Analysis:** The ratio of red to green fluorescence is calculated as a measure of mitochondrial membrane potential. A decrease in this ratio indicates depolarization. Dose-response curves are generated to determine the EC<sub>50</sub> of **NS004**.

## Summary and Conclusion

**NS004** is a dual-activity compound that has been instrumental in the study of CFTR channel function and mitochondrial toxicity. As a potentiator of the CFTR channel, it has shown

particular efficacy in rescuing the function of the G551D mutant, providing a valuable tool for cystic fibrosis research. However, its inhibitory effects on mitochondrial function highlight the importance of considering off-target activities in drug development. The experimental protocols detailed in this guide provide a foundation for the continued investigation of **NS004** and other small molecule modulators of ion channels and cellular metabolism.

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## References

- 1. CFTR activation in human bronchial epithelial cells by novel benzoflavone and benzimidazolone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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